molecular formula C11H11BrO2 B8798986 Ethyl 3-(2-bromophenyl)prop-2-enoate

Ethyl 3-(2-bromophenyl)prop-2-enoate

Cat. No.: B8798986
M. Wt: 255.11 g/mol
InChI Key: OVVAHDSHDPZGMY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.

Industrial Production Methods

In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

    Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of ethyl cinnamate derivatives with different functional groups.

    Reduction: Ethyl cinnamate.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.

Comparison with Similar Compounds

Ethyl 3-(2-bromophenyl)prop-2-enoate can be compared with other brominated cinnamate derivatives, such as:

    Ethyl p-bromocinnamate: Bromine atom at the para position.

    Ethyl m-bromocinnamate: Bromine atom at the meta position.

    Ethyl 4-bromocinnamate: Another positional isomer with bromine at the 4-position.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in synthesis. The ortho position of the bromine atom can lead to different steric and electronic effects compared to other isomers.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3

InChI Key

OVVAHDSHDPZGMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Carboethoxymethylidene triphenylphosphorane (94 g, 270 mM) was dissolved in 350 ml of methylenechloride under nitrogen. o-Bromobenzaldehyde (31.5 ml; 270 mM) was added via an addition funnel in 125 ml of methylene chloride. The solution was allowed to stand at room temperature overnight and then the solvent was removed in vacuo. The slushy residue was taken up in 10% ethyl acetate in hexane and filtered through a one-inch pad of silica gel in a 350 ml fritted funnel with one liter of 10% ethyl acetate in hexane. Solvent removal on the rotary evaporator followed by pumping overnight gave 66.3 g of an oil, ethyl o-bromocinnamate in 96% yield. The NMR indicates a 4.5 to 1 mixture of trans to cis isomers.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
31.5 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Yield
96%

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